5-Hydroxytryptophan

Beschreibung

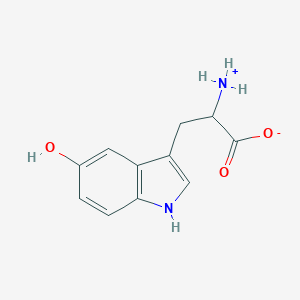

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYZAJDBXYCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859863 | |

| Record name | (+/-)-5-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities: 2.5 g/100 mL in 50% boiling alcohol; 5.5 g/100 mL in water at 100 °C, In water, 1X10+4 mg/L at 5 °C | |

| Record name | 5-HYDROXYTRYPTOPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Minute rods or needles from ethanol | |

CAS No. |

56-69-9, 114-03-4 | |

| Record name | (±)-5-Hydroxytryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-hydroxytryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptophan, 5-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-5-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxytryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-hydroxy-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYTRYPTOPHAN, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9181P3OI6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-HYDROXYTRYPTOPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

298-300 °C (decomposes), MP: 273 °C (decomposes); specific optical rotation: +16.0 deg at 22 °C (c=1 in 4M HCl); -32 deg at 22 °C (c=1 in H2O) /(S)-5-Hydroxytryptophan/ | |

| Record name | 5-HYDROXYTRYPTOPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 5-Hydroxytryptophan Biosynthesis Pathway in Mammals

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the mammalian biosynthesis pathway of 5-hydroxytryptophan (5-HTP), the immediate precursor to the neurotransmitter serotonin and the neurohormone melatonin. The synthesis of 5-HTP from L-tryptophan is the rate-limiting step in serotonin production, primarily catalyzed by the enzyme tryptophan hydroxylase (TPH).[1][2][3][4] This guide details the core enzymatic reactions, regulatory mechanisms, and key molecular components involved. Furthermore, it presents quantitative kinetic data in a structured format and provides detailed experimental protocols for the analysis of this crucial pathway, aiming to serve as a valuable resource for research and therapeutic development.

The Core Biosynthesis Pathway

The conversion of the essential amino acid L-tryptophan to serotonin is a two-step enzymatic process. The formation of the intermediate, this compound, is the critical first step.

Step 1: Hydroxylation of L-Tryptophan

The initial and rate-limiting step in serotonin synthesis is the hydroxylation of L-tryptophan at the 5-position of the indole ring to form 5-HTP.[5][6][7][8]

-

Enzyme: Tryptophan Hydroxylase (TPH)[5]

-

Reaction: L-tryptophan + O₂ + (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) ⇌ this compound + H₂O + dihydrobiopterin (BH₂)[1][5]

-

Cofactors: This reaction requires molecular oxygen (O₂), a non-heme iron (Fe²⁺) center, and the cofactor tetrahydrobiopterin (BH₄).[5][9][10]

TPH Isoforms: In mammals, two distinct genes encode two homologous TPH enzymes:[5]

-

TPH1: Primarily expressed in peripheral tissues, such as the gut enterochromaffin cells, skin, and the pineal gland.[5][6]

-

TPH2: The predominant isoform in the central nervous system (CNS), expressed exclusively in neuronal cells.[5]

Step 2: Decarboxylation of 5-HTP

Following its synthesis, 5-HTP is rapidly converted to serotonin (5-hydroxytryptamine, 5-HT).

-

Enzyme: Aromatic L-amino acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[11][12]

-

Reaction: this compound ⇌ Serotonin + CO₂[3]

-

Cofactor: This reaction is dependent on pyridoxal phosphate (PLP), the active form of vitamin B₆.[11][13]

Under normal physiological conditions, AADC activity is not the rate-limiting step. However, its capacity can be saturated during therapeutic administration of 5-HTP.[11]

Caption: The two-step enzymatic conversion of L-tryptophan to serotonin.

Regulation of the 5-HTP Biosynthesis Pathway

The synthesis of 5-HTP is tightly regulated, primarily through the modulation of TPH activity, the pathway's rate-limiting enzyme.

-

Phosphorylation: The activity of TPH can be enhanced through phosphorylation. For instance, Protein Kinase A (PKA) can phosphorylate TPH, leading to an increase in its catalytic rate.[5]

-

Cofactor Availability: The concentration of the essential cofactor BH₄ can significantly influence TPH activity. The biosynthesis of BH₄ itself is a complex, multi-enzyme process that can serve as a regulatory point for serotonin production.[1]

-

Gene Expression: The expression of the TPH2 gene in the central nervous system can be modulated by various factors, including glucocorticoids, indicating a link between stress response and serotonin synthesis.[14]

-

Inhibition: TPH activity can be inhibited by specific molecules. Para-Chlorophenylalanine (pCPA) is a well-known irreversible inhibitor used extensively in research to deplete serotonin.[5] Additionally, nitric oxide (NO) has been shown to irreversibly inactivate TPH by targeting critical sulfhydryl groups.[8]

Caption: Key activators and inhibitors modulating TPH enzyme activity.

Quantitative Data

The kinetics of the enzymes and the physiological concentrations of the metabolites are crucial for understanding and modeling the pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Parameter | Value | Organism/Conditions | Reference |

|---|---|---|---|---|

| Tryptophan Hydroxylase (TrpH) | Second-order rate constant (oxidation of TrpH·Fe(II) with O₂) | 104 M⁻¹ s⁻¹ | Recombinant Human | [15][16] |

| Tryptophan Hydroxylase (TrpH) | Intermediate I formation rate constant (k₂) | 65 s⁻¹ | Recombinant Human, Stopped-flow absorbance | [15][16] |

| Tryptophan Hydroxylase (TrpH) | Intermediate I decay rate constant (k₃) | 4.4 s⁻¹ | Recombinant Human, Stopped-flow absorbance | [15][16] |

| Tryptophan Hydroxylase (TrpH) | 5-HTP formation rate constant (k₄) | 1.3 s⁻¹ | Recombinant Human, Chemical-quench analysis | [15] |

| Aromatic L-amino acid Decarboxylase (AADC) | Vmax | Increased with D2-receptor antagonist (Pimozide) | Rat Striatum | [17] |

| Aromatic L-amino acid Decarboxylase (AADC) | Km | Little change with D2-receptor antagonist (Pimozide) | Rat Striatum, L-DOPA as substrate |[17] |

Table 2: Physiological Concentrations of Key Metabolites

| Metabolite | Concentration | Tissue/Fluid | Organism | Reference |

|---|---|---|---|---|

| Serotonin (5-HT) | 55 ± 7 nM (released per stimulus pulse) | Substantia Nigra Reticulata (Brain Slice) | Rat | [18] |

| Serotonin (5-HT) | 100 ± 20 nM (released per stimulus pulse) | Dorsal Raphe Nucleus (Brain Slice) | Rat | [18] |

| This compound (5-HTP) | Low but quantifiable | Serum | Mouse | [19] |

| Serotonin (5-HT) | Significantly higher in schizophrenic vs. healthy subjects | Platelet-Rich Plasma | Human |[20] |

Experimental Protocols

Accurate measurement of TPH activity and metabolite levels is fundamental for research in this field. Below are summaries of key experimental methodologies.

Protocol 1: TPH Activity Assay (Continuous Fluorometric)

This method leverages the different fluorescence properties of tryptophan and 5-HTP to continuously monitor enzyme activity.[21][22]

Principle: The hydroxylation of tryptophan to 5-HTP causes a significant increase in fluorescence when excited at 300 nm. The rate of fluorescence emission increase at ~330 nm is directly proportional to TPH activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM MES, pH 7.0.

-

Substrate Solution: 60 µM L-tryptophan.

-

Cofactor Solution: 300 µM 6-methyltetrahydropterin, 25 µM ferrous ammonium sulfate.

-

Auxiliary Reagents: 200 mM ammonium sulfate, 7 mM DTT (to prevent inner filter effects), 25 µg/ml catalase.

-

-

Reaction Setup:

-

Combine assay buffer, substrate, cofactors, and auxiliary reagents in a 96-well black microplate.

-

Add the enzyme source (e.g., purified TPH, tissue homogenate) to initiate the reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader.

-

Measure fluorescence every 1-10 minutes for a desired period (e.g., 2 hours) at a stable temperature (e.g., 15-25°C).

-

Excitation: 300 nm.

-

Emission: 330 nm.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

The initial linear slope of the curve represents the reaction rate (TPH activity).

-

A standard curve using known concentrations of 5-HTP should be generated to convert fluorescence units to molar amounts.

-

Protocol 2: Quantification of 5-HTP and Serotonin by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of 5-HTP, serotonin, and related metabolites.[23][24]

Caption: A typical experimental workflow for measuring 5-HTP via HPLC.

Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Different analytes travel at different speeds based on their chemical properties, allowing for separation. A detector then measures the amount of each analyte as it elutes from the column.

Methodology:

-

Sample Preparation:

-

For tissue samples, homogenize in a suitable buffer on ice.

-

For plasma/serum, deproteinize by adding an acid like perchloric acid or trichloroacetic acid, followed by centrifugation to pellet proteins.[24]

-

-

Extraction: Collect the supernatant after centrifugation. This acidic extract contains the analytes of interest.

-

Chromatographic Conditions (Example):

-

Detection:

-

Electrochemical Detection (ED): Highly sensitive for electroactive compounds like 5-HTP and serotonin. An oxidizing potential (e.g., +0.65 V) is applied.[20]

-

Fluorescence Detection (FD): Offers high sensitivity and selectivity. Often requires post-column derivatization to enhance the fluorescence of the analyte.[24]

-

UV Detection: Less sensitive but broadly applicable. Detection wavelengths of 225 nm or 270 nm are common.[23][25]

-

-

Quantification:

-

Prepare a series of standard solutions with known concentrations of 5-HTP.

-

Inject the standards into the HPLC system to generate a standard curve (peak area vs. concentration).

-

Calculate the concentration of 5-HTP in the unknown samples by comparing their peak areas to the standard curve.

-

References

- 1. Production and Peripheral Roles of 5-HTP, a Precursor of Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology [ouci.dntb.gov.ua]

- 5. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 6. TPH1 - Wikipedia [en.wikipedia.org]

- 7. Tryptophan hydroxylase: a target for neuroendocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanism of the Inactivation of Tryptophan Hydroxylase by Nitric Oxide: Attack on Critical Sulfhydryls that Spare the Enzyme Iron Center - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A structural approach into human tryptophan hydroxylase and its implications for the regulation of serotonin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in Tryptophan Hydroxylase-2 Gene Expression Regulation: New Insights into Serotonin-Stress Interaction and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of aromatic L-amino acid decarboxylase by dopamine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative Evaluation of 5-Hydroxytryptamine (Serotonin) Neuronal Release and Uptake: An Investigation of Extrasynaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. static.igem.org [static.igem.org]

- 22. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Assay for tryptophan hydroxylase activity in rat brain by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hydroxytryptophan (5-HTP) Analyzed by HPLC- AppNote [mtc-usa.com]

The Mechanism of Action of 5-Hydroxytryptophan (5-HTP) as a Serotonin Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxytryptophan (5-HTP) serves as the immediate precursor in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter implicated in the regulation of mood, sleep, appetite, and various other physiological processes. Unlike its own precursor, L-tryptophan, 5-HTP bypasses the rate-limiting step of tryptophan hydroxylase, offering a more direct pathway to increasing central nervous system (CNS) serotonin levels. This technical guide provides an in-depth analysis of the mechanism of action of 5-HTP, detailing its pharmacokinetics, the enzymatic conversion to serotonin, and the downstream signaling pathways. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for preclinical and clinical research, and provides visual representations of the key pathways and workflows to support further investigation and drug development in this area.

Pharmacokinetics of 5-HTP

The therapeutic efficacy of 5-HTP as a serotonin precursor is fundamentally governed by its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion.

Absorption and Bioavailability

Orally administered 5-HTP is well-absorbed from the gastrointestinal tract, with approximately 70% of the dose reaching the bloodstream[1][2]. A key advantage of 5-HTP over L-tryptophan is that its intestinal absorption does not require a transport molecule and is not affected by the presence of other amino acids[1][2]. This allows for more consistent absorption, even when taken with meals.

Distribution and Blood-Brain Barrier Transport

A crucial aspect of 5-HTP's mechanism of action is its ability to readily cross the blood-brain barrier (BBB), a feature not shared by serotonin itself[3][4]. This transport into the CNS is a critical step for its conversion into serotonin within the brain. While serotonin is synthesized in the gut, it cannot permeate the BBB; therefore, central serotonin levels are dependent on the availability of precursors like 5-HTP that can enter the brain[3].

Metabolism and Half-Life

The biological half-life of 5-HTP in human plasma has been reported to range from 2.2 to 7.4 hours[5]. Another study noted a half-life of approximately four hours[2]. Co-administration with a peripheral aromatic L-amino acid decarboxylase inhibitor, such as carbidopa, can significantly increase the bioavailability of 5-HTP by preventing its premature conversion to serotonin in the periphery[5].

| Parameter | Value | Species | Condition | Reference |

| Oral Bioavailability | ~70% | Human | [1][2] | |

| Oral Bioavailability | 48% ± 15% | Human | With Carbidopa | [5] |

| Plasma Half-Life | 2.2 - 7.4 hours | Human | [5] | |

| Plasma Half-Life | ~4 hours | Human | [2] | |

| Peak Plasma Concentration | 1-2 hours | Human | [2] | |

| Protein Binding | 19% | Human | [6] |

Enzymatic Conversion to Serotonin

The conversion of 5-HTP to serotonin is a single enzymatic step catalyzed by Aromatic L-amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase.

The Role of Aromatic L-Amino Acid Decarboxylase (AADC)

AADC is a ubiquitous enzyme that catalyzes the decarboxylation of various aromatic L-amino acids[7][8]. In the context of serotonin synthesis, AADC removes the carboxyl group from 5-HTP to form serotonin[9]. This enzyme utilizes pyridoxal phosphate (Vitamin B6) as a cofactor, highlighting the nutritional dependency of this conversion process[3]. AADC is not the rate-limiting step in serotonin synthesis under normal conditions; that role is fulfilled by tryptophan hydroxylase, the enzyme that converts L-tryptophan to 5-HTP[2]. By administering 5-HTP directly, this rate-limiting step is bypassed.

Enzyme Kinetics

The efficiency of the AADC-mediated conversion of 5-HTP to serotonin can be described by its kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax).

| Enzyme | Substrate | Brain Region | Km (μM) | Vmax (pmol/min/g wet weight) | Species | Reference |

| AADC | L-5-HTP | Caudate Nucleus | 90 | 71 | Human | [10] |

| AADC | L-DOPA | Caudate Nucleus | 414 | 482 | Human | [10] |

Note: The lower Km value for L-5-HTP compared to L-DOPA in the human caudate nucleus suggests a higher affinity of the enzyme for 5-HTP.

Signaling Pathways

Once synthesized, serotonin exerts its effects by binding to a variety of postsynaptic and presynaptic receptors, initiating a cascade of intracellular signaling events.

Serotonin Synthesis Pathway

The synthesis of serotonin from L-tryptophan involves two key enzymatic steps. The administration of 5-HTP directly provides the substrate for the final step in this pathway.

Downstream Serotonin Receptor Signaling

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. Activation of these receptors leads to a variety of downstream signaling cascades.

Experimental Protocols

The following sections provide overviews of common experimental methodologies used to investigate the mechanism and effects of 5-HTP.

Protocol for Measuring Brain Serotonin Levels Post-5-HTP Administration in Rodents

This protocol outlines a common preclinical method to quantify changes in brain serotonin levels following 5-HTP administration using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Objective: To measure the concentration of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in specific brain regions of rats following the administration of 5-HTP.

Materials:

-

This compound (5-HTP) solution

-

Male Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Brain matrix and micropunch tools

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Centrifuge

-

HPLC system with an electrochemical detector

-

Reversed-phase C18 column

Procedure:

-

Animal Dosing: Administer 5-HTP (e.g., 50 mg/kg, intraperitoneally) or saline (control) to the rats.

-

Tissue Collection: At predetermined time points (e.g., 30, 60, 120 minutes) post-injection, anesthetize the animals and decapitate.

-

Brain Dissection: Rapidly remove the brain and place it in a chilled brain matrix. Dissect specific regions of interest (e.g., hippocampus, prefrontal cortex, striatum) using micropunch tools.

-

Homogenization: Weigh the tissue samples and homogenize in 10 volumes of ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C.

-

Sample Analysis: Filter the supernatant and inject a known volume into the HPLC-ECD system.

-

Quantification: Calculate the concentrations of 5-HT and 5-HIAA by comparing the peak areas to a standard curve.

Protocol for In Vivo Microdialysis to Measure Extracellular Serotonin

This protocol describes the use of in vivo microdialysis to measure real-time changes in extracellular serotonin levels in the brain of a freely moving animal after 5-HTP administration.

Objective: To continuously monitor extracellular serotonin concentrations in a specific brain region in response to 5-HTP.

Materials:

-

Microdialysis probes and guide cannula

-

Surgical instruments for stereotaxic implantation

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC-ECD system

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow for a recovery period of at least 24 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.

-

5-HTP Administration: Administer 5-HTP (e.g., 50 mg/kg, i.p.) and continue collecting dialysate fractions.

-

Sample Analysis: Analyze the dialysate samples using HPLC-ECD to determine serotonin concentrations.

-

Data Analysis: Express the post-injection serotonin levels as a percentage of the baseline.

Experimental and Drug Development Workflow

The investigation of 5-HTP and its derivatives for therapeutic use follows a structured workflow from preclinical assessment to clinical trials.

Conclusion

This compound acts as a direct and efficient precursor to serotonin, capable of increasing CNS serotonin levels by bypassing the rate-limiting step in serotonin synthesis and readily crossing the blood-brain barrier. Its mechanism of action is well-characterized, involving enzymatic conversion by AADC and subsequent interaction with a wide array of serotonin receptors. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of 5-HTP and its derivatives in conditions associated with serotonergic dysregulation. Future research should focus on optimizing delivery systems to improve its pharmacokinetic profile and conducting large-scale, placebo-controlled clinical trials to unequivocally establish its efficacy and safety for various clinical applications.

References

- 1. protocolforlife.com [protocolforlife.com]

- 2. clinician.com [clinician.com]

- 3. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Kinetics of l-5-hydroxytryptophan in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human pharmacokinetics of long term this compound combined with decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of this compound, serotonin and 5-hydroxyindoleacetic acid in rat and human brain and biological fluids by reversed-phase high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactome | Decarboxylation of this compound forms serotonin [reactome.org]

- 10. Demonstration of aromatic l-amino acid decarboxylase activity in human brain with l-dopa and l-5-hydroxytryptophan as substrates by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Path to 5-Hydroxytryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies surrounding the enzymatic conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), a critical precursor to the neurotransmitter serotonin and the hormone melatonin. This document provides a comprehensive overview of the key enzymes, reaction mechanisms, and biotechnological approaches for 5-HTP production, complete with detailed experimental protocols and quantitative data to support research and development efforts.

Core Enzymology and Reaction Mechanism

The primary enzyme responsible for the conversion of L-tryptophan to 5-HTP is Tryptophan Hydroxylase (TPH) , a member of the aromatic amino acid hydroxylase superfamily.[1][2] This monooxygenase catalyzes the rate-limiting step in the biosynthesis of serotonin.[1][3]

The reaction requires molecular oxygen (O₂) and a cofactor, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄), which provides the reducing equivalents.[1][2] The enzyme also utilizes a non-heme iron (Fe²⁺) atom at its active site.[4][5] The overall reaction is as follows:

L-tryptophan + O₂ + Tetrahydrobiopterin ⇌ this compound + H₂O + Dihydrobiopterin [1]

The catalytic mechanism involves the activation of molecular oxygen by the ferrous iron center, leading to the formation of a highly reactive iron-oxo intermediate which then hydroxylates the indole ring of tryptophan at the 5-position.[4]

In mammals, two isoforms of TPH exist: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system.[2]

Quantitative Data: Enzyme Kinetics and Production Titers

The efficiency of the enzymatic conversion of tryptophan to 5-HTP can be assessed through enzyme kinetic parameters and production titers in engineered systems.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), providing an indication of the enzyme's affinity for its substrate.[6]

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ or k꜀ₐₜ | Source Organism / Notes |

| Tryptophan Hydroxylase (TrpH) | L-Tryptophan | ~700 | 33 ± 2 min⁻¹ (k꜀ₐₜ) | Rat Phenylalanine Hydroxylase (Δ117PheH) mutant[7] |

| Phenylalanine Hydroxylase (Δ117PheH) | L-Tryptophan | 700 ± 80 | 33 ± 2 min⁻¹ (k꜀ₐₜ) | Rat, engineered for tryptophan hydroxylation |

| Human TPH1 | L-Tryptophan | Lower Kₘ | - | Compared to TPH2[8] |

| Human TPH2 (ΔN44 mutant) | L-Tryptophan | - | 3-4 fold increased | N-terminus deletion mutant[8] |

5-HTP Production in Engineered E. coli

Metabolic engineering of Escherichia coli has emerged as a promising alternative for 5-HTP production, overcoming the instability of native TPH. These approaches often involve expressing engineered enzymes and cofactor regeneration systems.

| Engineered Strain / System | Key Enzyme(s) | Substrate(s) | Titer (g/L) | Yield / Conversion Rate | Fermentation Scale |

| E. coli with engineered Phenylalanine Hydroxylase (PAH) and cofactor regeneration | Engineered bacterial PAH, Dihydromonapterin Reductase (DHMR), Pterin-4α-carbinolamine Dehydratase (PCD) | L-Tryptophan | 1.1 - 1.2 | - | Shake Flask |

| E. coli with engineered PAH and cofactor regeneration | Engineered bacterial PAH, DHMR, PCD | Glucose | 0.15 | - | Shake Flask |

| E. coli expressing human TPH2 and BH₄ synthesis/regeneration pathways | Truncated human TPH2, BH₄ synthesis and regeneration enzymes | Glycerol | 5.1 | - | 10 L Bioreactor |

| E. coli with engineered TPH2 and modular engineering | Mutant TPH2, BH₄ synthesis and regeneration, NAD(P)H regeneration | Glucose | 8.58 | 0.095 g/g glucose | 5 L Bioreactor |

| E. coli with engineered C. taiwanensis Aromatic Amino Acid Hydroxylase (CtAAAH) | Engineered CtAAAH | L-Tryptophan | 0.96 | - | - |

| E. coli whole-cell bioconversion with cofactor regeneration | Modified C. violaceum PAH, Dihydropteridine Reductase, Glucose Dehydrogenase, PCD | L-Tryptophan | ~0.55 (2.5 mM) | - | - |

| E. coli whole-cell bioconversion from L-Tryptophan | Mutant TPH2 and cofactor regeneration systems | L-Tryptophan | 2.67 | 67.02% conversion rate | Shake Flask |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of tryptophan to 5-HTP.

Protocol for Tryptophan Hydroxylase Activity Assay (Fluorometric Method)

This continuous assay is based on the increase in fluorescence upon the hydroxylation of tryptophan to 5-HTP.[1][9]

Materials:

-

100 mM MES buffer, pH 7.0

-

L-tryptophan stock solution

-

6-Methyltetrahydropterin (6-MePH₄) stock solution

-

Ammonium sulfate

-

Dithiothreitol (DTT)

-

Catalase

-

Ferrous ammonium sulfate

-

Purified Tryptophan Hydroxylase (TPH1) enzyme

-

Microplate reader with fluorescence detection (Excitation: 300 nm, Emission: 330 nm)

Procedure:

-

Prepare a master mix containing the following final concentrations in 100 mM MES buffer, pH 7.0:

-

60 µM L-tryptophan

-

300 µM 6-MePH₄

-

200 mM ammonium sulfate

-

7 mM DTT

-

25 µg/mL catalase

-

25 µM ferrous ammonium sulfate

-

-

Aliquot the master mix into microplate wells.

-

Initiate the reaction by adding varying concentrations of the TPH1 enzyme to the wells.

-

Immediately place the microplate in a pre-warmed (e.g., 15°C for TPH1 stability) microplate reader.

-

Measure the increase in fluorescence at an excitation of 300 nm and an emission of 330 nm every 10 minutes for a total of 2 hours.[1]

-

The rate of increase in fluorescence is directly proportional to the enzyme concentration.

-

A standard curve can be generated using known concentrations of 5-HTP to quantify the product formation.

Protocol for Whole-Cell Bioconversion of Tryptophan to 5-HTP in E. coli

This protocol describes the use of engineered E. coli cells to convert L-tryptophan into 5-HTP.[5][10]

Materials:

-

Engineered E. coli strain (e.g., expressing a stable tryptophan hydroxylase or a promiscuous phenylalanine hydroxylase, and a cofactor regeneration system).

-

Luria-Bertani (LB) medium with appropriate antibiotics for selective pressure.

-

Inducer (e.g., IPTG or xylose, depending on the expression system).

-

Bioconversion buffer (e.g., 100 mM HEPES-NaOH, pH 8.0).

-

L-tryptophan.

-

Glucose (for cofactor regeneration).

-

FeSO₄.

-

Triton X-100 (to increase cell permeability).

-

Shaking incubator.

-

Centrifuge.

Procedure:

-

Inoculate a single colony of the engineered E. coli strain into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger culture with the overnight culture and grow to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding the appropriate inducer and continue to culture under optimized conditions (e.g., lower temperature for several hours).

-

Harvest the cells by centrifugation and wash them with the bioconversion buffer.

-

Resuspend the cell pellet in the bioconversion buffer to a desired optical density (e.g., OD₆₆₀ = 50).

-

Prepare the reaction mixture containing:

-

100 mM HEPES-NaOH buffer (pH 8.0)

-

5 mM L-tryptophan

-

0.1 mM FeSO₄

-

50 mM D-glucose

-

1% (v/v) Triton X-100

-

Resuspended E. coli cells

-

-

Incubate the reaction mixture at 30°C with shaking.

-

Take samples at regular intervals for analysis.

-

Remove the cells from the samples by centrifugation before analysis.

-

Analyze the supernatant for 5-HTP concentration using HPLC.

Protocol for HPLC Quantification of 5-HTP

This protocol outlines a common method for the separation and quantification of 5-HTP from a sample matrix.[11][12][13]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

Reversed-phase C18 column.

-

Mobile Phase A: 0.1% (v/v) phosphoric acid or formic acid in water.[11][12]

-

5-HTP standard solution of known concentration.

-

Sample from the bioconversion or enzyme assay.

Procedure:

-

Prepare the mobile phase, for example, a mixture of 0.1% phosphoric acid in water and acetonitrile (93:7 v/v).[11] Filter and degas the mobile phase.

-

Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Prepare a standard curve by injecting known concentrations of the 5-HTP standard.

-

Prepare the samples by centrifuging to remove any particulate matter and, if necessary, diluting with the mobile phase.

-

Inject a fixed volume (e.g., 20 µL) of the sample onto the HPLC system.[11]

-

Elute the components isocratically with the prepared mobile phase.

-

Detect 5-HTP using a UV detector at 275 nm or a fluorescence detector with excitation at 302 nm and emission at 350 nm.[11][14]

-

Identify the 5-HTP peak based on its retention time compared to the standard.

-

Quantify the amount of 5-HTP in the sample by comparing its peak area to the standard curve.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Enzymatic conversion of L-Tryptophan to 5-HTP by Tryptophan Hydroxylase.

Caption: Biosynthetic pathway from L-Tryptophan to Serotonin and Melatonin.

References

- 1. static.igem.org [static.igem.org]

- 2. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 3. This compound (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 5. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]

- 7. Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of human tryptophan hydroxylase 2 N- and C-terminus on enzymatic activity and oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. iris.unito.it [iris.unito.it]

- 13. academic.oup.com [academic.oup.com]

- 14. Assay of tryptophan hydroxylase and aromatic L-amino acid decarboxylase based on rapid separation of the reaction product by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Serotonin Pathway: A Technical Guide to the Physiological Functions of 5-Hydroxytryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-5-hydroxytryptophan (5-HTP) is widely recognized as the immediate precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), playing a crucial role in regulating mood, sleep, and appetite.[1] However, a growing body of evidence reveals that 5-HTP possesses significant physiological functions that extend beyond its role in serotonin synthesis. These non-serotonergic activities, including potent antioxidant, anti-inflammatory, and mitochondrial-modulating properties, position 5-HTP as a molecule of interest for further research and therapeutic development. This technical guide provides an in-depth exploration of these functions, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Antioxidant Properties of 5-Hydroxytryptophan

5-HTP has demonstrated notable efficacy as an antioxidant, directly scavenging reactive oxygen species (ROS) and protecting against oxidative damage.[1] Its antioxidant capacity is attributed to its chemical structure, which allows it to donate electrons and neutralize free radicals.

Quantitative Antioxidant Activity

The antioxidant potential of 5-HTP has been quantified in various in vitro assays. The following table summarizes key findings, providing a comparative overview of its efficacy.

| Assay Type | Analyte/System | Key Findings | Reference |

| Lipid Peroxidation Inhibition | Cumene hydroperoxide (CumOOH)-induced oxidation in red blood cells | IC50: 35.2 ± 1.2 μM | [2] |

| Lipid Peroxidation Inhibition | Fenton peroxide-induced oxidation in liposomes | 88% reduction in lipid oxidation | [2] |

| Hydroxyl Radical Scavenging | Comparison with Vitamin C | Higher scavenging effect than Vitamin C | [1] |

| Membrane Fluidity | Oxidative stress conditions | Preserves membrane fluidity | [1] |

| Oxidative Damage Protection | tert-butylhydroperoxide (t-BHP)-induced damage in human fibroblasts | Significantly reduced oxidative damage and protected against oxidative DNA damage | [1][3] |

Experimental Protocols

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, leading to a loss of absorbance.

Procedure: [4]

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.

-

Sample Preparation: Prepare various concentrations of 5-HTP in the same solvent as the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Reaction: Mix equal volumes of the 5-HTP solution (or control) and the DPPH solution. A blank containing only the solvent and DPPH should also be prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined.

DPPH radical scavenging assay workflow.

This assay assesses the ability of a compound to inhibit the oxidation of lipids.

Principle: Lipid peroxidation can be induced by various agents, and the resulting products, such as malondialdehyde (MDA) and 4-hydroxyalkenals (4-HNE), can be quantified colorimetrically.

Procedure (TBARS Method):

-

Sample Preparation: Prepare tissue homogenates, cell lysates, or liposome suspensions.

-

Induction of Peroxidation: Induce lipid peroxidation using an agent like ferrous sulfate/ascorbate or a free radical initiator.

-

Reaction with TBA: Add thiobarbituric acid (TBA) reagent to the samples and heat at 95-100°C for a specific time (e.g., 60 minutes).

-

Measurement: After cooling, measure the absorbance of the resulting pink-colored product at 532 nm.

-

Quantification: The concentration of MDA can be calculated using a standard curve prepared with a known concentration of MDA.

Anti-inflammatory Functions of this compound

5-HTP exhibits significant anti-inflammatory properties by modulating the production of pro-inflammatory mediators and inhibiting key inflammatory signaling pathways.

Quantitative Anti-inflammatory Effects

The anti-inflammatory efficacy of 5-HTP has been demonstrated in both in vitro and in vivo models.

| Model System | Inflammatory Stimulus | Key Findings | Reference |

| Allergic Lung Inflammation (mice) | Ovalbumin (OVA) or House Dust Mite (HDM) | 70-90% reduction in allergic lung inflammation | [5] |

| Collagen-Induced Arthritis (mice) | Collagen | Decreased production of TNF-α and IL-6 in arthritic joints | [6] |

| Human Fibroblasts | tert-butylhydroperoxide (t-BHP) | Suppressed NF-κB activation | [3] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO and IL-6 expression; Inhibition of COX-2 and iNOS expression | [1] |

Experimental Protocols

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Procedure:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of 5-HTP for a specified time.

-

Stimulation: Induce an inflammatory response by adding a stimulant like LPS.

-

Supernatant Collection: Collect the cell culture supernatants at the end of the incubation period.

-

ELISA: Perform a sandwich ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then measuring the absorbance.

-

Quantification: Determine the cytokine concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Principle: Western blotting can be used to assess the activation of the NF-κB pathway by detecting the phosphorylation of key signaling proteins or the translocation of NF-κB subunits to the nucleus.

Procedure: [5]

-

Cell Lysis and Protein Extraction: Treat cells with 5-HTP and an inflammatory stimulus. Lyse the cells and extract total protein or separate cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the protein of interest (e.g., phospho-IκBα, p65). Follow with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

General workflow for Western blot analysis.

Anti-inflammatory Signaling Pathway

5-HTP appears to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

Inhibition of the NF-κB inflammatory pathway by 5-HTP.

Modulation of Mitochondrial Function

Emerging research indicates that 5-HTP can influence mitochondrial biogenesis and function, suggesting a role in cellular energy metabolism and protection against mitochondrial dysfunction.

Quantitative Effects on Mitochondria

Studies have begun to quantify the impact of 5-HTP and related serotonergic compounds on mitochondrial parameters.

| Parameter | Agonist/Compound | Cell Type | Key Findings | Reference |

| ATP Concentration | 5-HT2 receptor agonist (DOI) | Renal Proximal Tubular Cells | ~45% increase in ATP levels | [4] |

| Maximal Oxygen Consumption Rate | 5-HT1F receptor agonist (Lasmiditan) | Mouse Brain Microvascular Endothelial Cells | ~25% increase in FCCP-uncoupled OCR | |

| Mitochondrial Biogenesis | 5-HT2 receptor agonist (DOI) | Renal Proximal Tubular Cells | Increased PGC-1α levels and expression of mitochondrial proteins | [4][7] |

Experimental Protocols

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a profile of mitochondrial respiration.

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere and grow.

-

Treatment: Treat the cells with 5-HTP for the desired duration.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

-

Mito Stress Test: Perform the assay by sequentially injecting mitochondrial inhibitors:

-

Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

-

FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Principle: TFAM is a key regulator of mitochondrial DNA (mtDNA) transcription and replication. Its expression levels can be quantified by RT-qPCR (for mRNA) or Western blotting (for protein).

RT-qPCR Procedure:

-

RNA Extraction: Extract total RNA from 5-HTP-treated and control cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform quantitative PCR using primers specific for TFAM and a reference gene (e.g., GAPDH).

-

Analysis: Calculate the relative expression of TFAM mRNA using the ΔΔCt method.

Mitochondrial Biogenesis Signaling Pathway

The pro-mitochondrial effects of serotonergic signaling are often mediated through the PGC-1α pathway.

Signaling pathway for 5-HTP-mediated mitochondrial biogenesis.

Conclusion

The physiological functions of this compound extend well beyond its established role as a serotonin precursor. Its direct antioxidant and anti-inflammatory activities, coupled with its ability to modulate mitochondrial biogenesis and function, highlight its potential as a multifaceted therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate and harness these non-serotonergic properties of 5-HTP. Future research should continue to elucidate the precise molecular mechanisms underlying these effects and explore their therapeutic implications in a range of pathological conditions characterized by oxidative stress, inflammation, and mitochondrial dysfunction.

References

- 1. This compound (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Membrane Binding Properties of Serotonin Protect Lipids from Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oxfordbiomed.com [oxfordbiomed.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. researchgate.net [researchgate.net]

- 6. Supplement of this compound before induction suppresses inflammation and collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Hydroxytryptamine Receptor Stimulation of Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxytryptophan Transport Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxytryptophan (5-HTP) is the immediate precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Unlike serotonin, which does not readily cross the blood-brain barrier (BBB), 5-HTP is efficiently transported into the central nervous system (CNS), where it is converted to serotonin. This property makes 5-HTP a compound of significant interest for therapeutic interventions targeting the serotonergic system in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the mechanisms, kinetics, and experimental methodologies related to the transport of 5-HTP across the BBB.

Core Concepts of 5-HTP Transport

The transport of 5-HTP from the blood into the brain is a carrier-mediated process, primarily facilitated by the L-type amino acid transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5).[1][2] LAT1 is a sodium-independent antiporter that transports large neutral amino acids (LNAAs) across the BBB.[3][4][5] This includes essential amino acids such as tryptophan, phenylalanine, and leucine, which compete with 5-HTP for transport.[6]

The expression of LAT1 on both the luminal and abluminal membranes of brain capillary endothelial cells allows for the efficient transport of its substrates into the brain parenchyma.[7] Once inside the brain, 5-HTP is rapidly decarboxylated to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC).[6]

Quantitative Data on Transporter Kinetics

Direct Michaelis-Menten constants (Km and Vmax) for 5-HTP transport across the blood-brain barrier are not extensively reported in the available scientific literature. However, kinetic data for structurally related LNAAs that compete for the same transporter, LAT1, can provide valuable estimates of the transport efficiency of 5-HTP.

| Substrate | Km (µM) | Vmax (nmol·min-1·g-1) | Experimental Model | Reference |

| L-Tryptophan | 33.1 ± 1.2 | 2.10 ± 0.27 | Rat brain capillary endothelial cell line (TR-BBB) | [8] |

| L-Phenylalanine | 11 | 41.4 | In situ rat brain perfusion | [9] |

| L-Leucine | 110 ± 10 | 33 ± 1 | In situ rat brain perfusion | [3] |

| L-DOPA | 200 | 8506 (pmoles/million cells/min) | Cultured cells | [4] |

Note: The provided Km and Vmax values should be interpreted with caution as they are not specific to 5-HTP and vary depending on the experimental model and conditions.

Experimental Protocols

The study of 5-HTP transport across the BBB employs various in vivo and in vitro techniques. Below are detailed methodologies for key experimental approaches.

In Situ Brain Perfusion

This technique allows for the precise control of the composition of the perfusate reaching the brain and is a powerful method for studying transport kinetics.[3][9][10]

Objective: To determine the kinetic parameters (Km and Vmax) of 5-HTP transport across the BBB in a live animal model.

Methodology:

-

Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated for perfusion. The external carotid artery is ligated to direct the perfusate to the brain.

-

Perfusion Solution: A Krebs-Ringer bicarbonate buffer containing a known concentration of radiolabeled or fluorescently tagged 5-HTP and a vascular space marker (e.g., [14C]sucrose) is prepared. To determine kinetic parameters, a range of 5-HTP concentrations is used in separate experiments.

-

Perfusion: The brain is perfused for a short duration (e.g., 30-60 seconds) at a constant flow rate.

-

Sample Collection: Following perfusion, the animal is decapitated, and the brain is rapidly removed and dissected into specific regions.

-

Analysis: Brain tissue samples are solubilized, and the amount of 5-HTP and the vascular marker is quantified using liquid scintillation counting or fluorescence spectroscopy. The brain uptake is corrected for the vascular space marker.

-

Kinetic Analysis: The rate of 5-HTP transport is plotted against the concentration of 5-HTP in the perfusate. The data are then fitted to the Michaelis-Menten equation to determine the Km and Vmax.

Isolated Brain Microvessels

This in vitro method allows for the direct study of transporters expressed on the brain capillary endothelial cells.[11][12]

Objective: To characterize the expression and function of LAT1 in isolated brain microvessels.

Methodology:

-

Isolation of Microvessels: Brain tissue is homogenized, and microvessels are isolated by density gradient centrifugation and filtration through nylon meshes of decreasing pore size.[11][13]

-

Protein Expression Analysis: The isolated microvessels are lysed, and the protein concentration is determined. Western blotting or quantitative targeted absolute proteomics can be used to quantify the expression levels of LAT1 (SLC7A5).[12]

-

Transport Assay: Isolated microvessels are incubated with a solution containing radiolabeled 5-HTP. The uptake of 5-HTP into the microvessels is measured over time and at different substrate concentrations. The involvement of LAT1 can be confirmed by competition studies using other known LAT1 substrates or inhibitors.

Signaling Pathways and Regulation

The transport of 5-HTP into the brain is critically dependent on the expression and activity of the LAT1 transporter. While specific signaling pathways that directly regulate 5-HTP transport are not well-defined, the regulation of LAT1 provides insights into potential modulatory mechanisms.

The mammalian target of rapamycin complex 1 (mTORC1) signaling pathway is a key regulator of cell growth and proliferation and is sensitive to amino acid availability. Leucine, a LAT1 substrate, is a potent activator of mTORC1. It is plausible that cellular energy status and amino acid levels, sensed through pathways like mTORC1, could influence LAT1 expression and thus 5-HTP transport.[14][15]

Furthermore, inflammatory conditions have been suggested to modulate the expression of BBB transporters, which could potentially include LAT1.[16] The lipid environment of the endothelial cell membrane, particularly cholesterol content, has also been shown to affect the Vmax of LAT1-mediated transport, indicating that membrane composition plays a role in transporter function.[4]

Visualizations

Signaling and Transport Diagrams (DOT Language)

Caption: Transport of 5-HTP across the BBB via the LAT1 transporter.

Caption: Workflow for in situ brain perfusion experiment.

Caption: Factors influencing LAT1 expression and activity.

Conclusion

The transport of 5-HTP across the blood-brain barrier is a critical step for central serotonin synthesis and represents a key target for therapeutic strategies. This process is primarily mediated by the LAT1 transporter, which is also responsible for the uptake of other large neutral amino acids. While a comprehensive understanding of the specific kinetics and regulation of 5-HTP transport is still evolving, the experimental protocols outlined in this guide provide a robust framework for future research in this area. Further investigation into the signaling pathways that modulate LAT1 expression and activity at the BBB will be crucial for the development of novel and more effective treatments for serotonin-related disorders.

References

- 1. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impaired amino acid transport at the blood brain barrier is a cause of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of amino acid transport at the blood-brain barrier studied using an in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of neutral amino acid transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of blood-brain barrier transport of tryptophan and other neutral amino acids in the regulation of substrate-limited pathways of brain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The control of 5-hydroxytryptamine and dopamine synthesis in the brain: a theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crossing the Borders: the amino acid transporter LAT1 (SLC7A5) in the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pretreatment Effect of Inflammatory Stimuli and Characteristics of Tryptophan Transport on Brain Capillary Endothelial (TR-BBB) and Motor Neuron Like (NSC-34) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation method of brain microvessels from small frozen human brain tissue for blood-brain barrier protein expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Isolated Brain Microvessel: A Versatile Experimental Model of the Blood-Brain Barrier [frontiersin.org]

- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 14. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Slc7a5 regulation of neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Brain microvascular endothelial cell metabolism and its ties to barrier function - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxytryptophan: A Technical Guide to Natural Sources and Extraction for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 5-Hydroxytryptophan (5-HTP), a critical precursor in the biosynthesis of serotonin and melatonin. The focus is on the extraction and purification of 5-HTP for research purposes, with detailed methodologies and quantitative data to support laboratory and developmental applications.

Natural Sources of this compound

While 5-HTP is found in various organisms, the seeds of the African plant Griffonia simplicifolia are the most commercially significant and widely researched natural source due to their high concentration of this compound.[1][2][3][4] Other, less concentrated, sources have been identified in the plant and fungal kingdoms.

Table 1: Natural Sources of this compound (5-HTP)

| Source | Organism | Part | 5-HTP Concentration | Reference |

| Primary Source | Griffonia simplicifolia | Seeds | Up to 20.83% of fresh weight | [5] |

| Secondary Sources | Boletus edulis (Porcini) | Fruiting Body | 0.18 g / 100g | [6] |

| Cantharellus cibarius (Chanterelle) | Fruiting Body & Mycelium | Present | [1] | |

| Panaeolus species | Stipes | Higher concentration than caps | [1] | |

| Hymeniacidon heliophila (Sponge) | Whole Organism | Major constituent | [1] |

Extraction and Purification of 5-HTP from Griffonia simplicifolia Seeds

The extraction of 5-HTP from Griffonia simplicifolia seeds is a multi-step process involving solvent extraction followed by purification to achieve a high degree of purity suitable for research and pharmaceutical applications.

Table 2: Comparison of 5-HTP Extraction and Purification Methods

| Method | Key Parameters | Reported Yield | Reported Purity | Reference |

| Solvent Extraction (Methanol) | 70% Methanol, reflux for 30 min (4 cycles) | Not specified | Not specified | [7][8] |

| Solvent Extraction (Water/Methanol) | Equal parts water and methanol, high temperature | - | 95-98% | [8] |

| Patented Extraction Process | Squeezing (oil removal), methanol or water extraction, crystallization | Up to 12.5% (total) | High | [9] |

| Supercritical CO2 & Solvent Extraction | Supercritical CO2 for degreasing, followed by water or alcohol extraction | >90% | >99.5% | [10] |

| Ion-Exchange Chromatography | 001x7 cation exchange resin, pH 3.5 loading, 7.0% ammonia water elution | 7.95% (product average) | >99.0% | [11] |

Experimental Workflow: Extraction and Purification of 5-HTP

Caption: Workflow for the extraction and purification of 5-HTP.

Experimental Protocols

Protocol 1: Laboratory-Scale Extraction of 5-HTP from Griffonia simplicifolia Seeds

This protocol is adapted from methodologies described in the scientific literature.[7][8]

Materials:

-

Pulverized Griffonia simplicifolia seeds

-

70% Methanol (v/v) in water

-

Reflux apparatus

-

Filtration system (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 1 g of pulverized Griffonia simplicifolia seeds and place them in a 250 mL round-bottom flask.[7]

-

Add 25 mL of 70% methanol to the flask.[7]

-

Set up the reflux apparatus and heat the mixture on a water bath for 30 minutes.[7]

-

Allow the mixture to cool, then filter to separate the extract from the solid seed material.

-

Repeat the extraction process on the seed residue three more times, each with 25 mL of 70% methanol.[7]

-

Combine all the filtered extracts.[7]

-

Concentrate the combined extract using a rotary evaporator to remove the methanol.

-

The resulting aqueous extract can be used for further purification or analysis.

Protocol 2: Quantification of 5-HTP in Extracts by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the analysis of 5-HTP content.[7][12]

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]

-

Mobile Phase: 0.1% (v/v) phosphoric acid in water and acetonitrile (93:7).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 275 nm.[7]

-

Injection Volume: 20 µL.[7]

Procedure:

-

Standard Preparation: Prepare a stock solution of 5-HTP standard (e.g., 100 µg/mL) in the mobile phase.[7] Create a series of dilutions to generate a calibration curve.

-

Sample Preparation:

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Determine the peak area of 5-HTP in the chromatograms and calculate the concentration in the samples using the calibration curve.

Signaling Pathway and Research Applications

5-HTP is the immediate precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Its biosynthesis from the essential amino acid L-tryptophan is the rate-limiting step in serotonin production.[12]

Biosynthesis of Serotonin from L-Tryptophan

Caption: The biosynthetic pathway of serotonin and melatonin from L-tryptophan.

Experimental Workflow: Investigating the Effects of 5-HTP on Central Serotonin Levels in a Rodent Model

This workflow is based on in vivo studies investigating the neurochemical effects of 5-HTP administration.[5][13]

Caption: An experimental workflow for in vivo 5-HTP research.

This guide provides a foundational understanding of the natural sourcing and laboratory-scale extraction and analysis of 5-HTP. The provided protocols and workflows can be adapted and optimized for specific research needs in the fields of neuroscience, pharmacology, and drug development.

References

- 1. cores.emory.edu [cores.emory.edu]

- 2. Quantitative determination of this compound in dissected brain regions by on-line trace enrichment HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A precursor of serotonin influences regional blood-brain barrier breakdown, cerebral blood flow, brain edema formation, and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxytryptophan (5-HTP) Analyzed by HPLC- AppNote [mtc-usa.com]

- 7. asianpubs.org [asianpubs.org]

- 8. oxfordvitality.co.uk [oxfordvitality.co.uk]

- 9. CN103145602A - Novel extraction and purification technology for this compound - Google Patents [patents.google.com]

- 10. CN101648900A - Production process for extracting and preparing high-purity this compound from Griffonia simplicifolia - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of this compound on attention and central serotonin neurochemistry in the rhesus macaque - PMC [pmc.ncbi.nlm.nih.gov]

molecular targets of 5-Hydroxytryptophan in neurological disorders

An In-depth Technical Guide to the Molecular Targets of 5-Hydroxytryptophan in Neurological Disorders

Introduction

This compound (5-HTP), the intermediate metabolite in the biosynthesis of serotonin from the essential amino acid L-tryptophan, has garnered significant interest as a therapeutic agent for a spectrum of neurological and psychiatric conditions.[1][2] Unlike its precursor, L-tryptophan, 5-HTP is not a constituent of dietary proteins and is commercially produced from the seeds of the African plant Griffonia simplicifolia.[3] Its primary mechanism of action lies in its ability to readily cross the blood-brain barrier and serve as a direct precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][4][5]

This technical guide provides a detailed exploration of the molecular targets of 5-HTP, focusing on its role in the serotonergic system and its therapeutic implications for disorders such as depression, anxiety, sleep disturbances, and fibromyalgia. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of 5-HTP's neuropharmacology.

Core Molecular Pathway: Serotonin Biosynthesis

The fundamental molecular action of 5-HTP is to increase the synthesis of serotonin. This process involves a two-step enzymatic pathway.

-

Tryptophan to 5-HTP: The initial and rate-limiting step is the conversion of L-tryptophan to 5-HTP, a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[4][6][7] TPH exists in two isoforms: TPH1, found primarily in peripheral tissues, and TPH2, the neuronal isoform responsible for serotonin synthesis in the brain.[7][8]

-

5-HTP to Serotonin: 5-HTP is then rapidly decarboxylated to form serotonin (5-HT). This reaction is catalyzed by the ubiquitous enzyme Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[4][9][10][11] This enzyme requires pyridoxal phosphate (Vitamin B6) as a critical cofactor.[4]

By providing exogenous 5-HTP, the rate-limiting TPH-mediated step is bypassed, leading to a more direct and efficient increase in central nervous system (CNS) serotonin levels.[1] This is a key advantage, as factors like stress, insulin resistance, or nutrient deficiencies can inhibit TPH activity.[12]

Primary Molecular Targets: Serotonin Receptors

The ultimate molecular targets of 5-HTP's action are the diverse family of serotonin receptors. Once synthesized, the increased levels of serotonin are released into the synaptic cleft, where they bind to and activate these receptors on both presynaptic and postsynaptic neurons.[13]

There are at least 14 distinct serotonin receptor subtypes, classified into seven families (5-HT1 through 5-HT7).[14]

-

5-HT1 Receptors (A, B, D, E, F): These are G-protein-coupled receptors (GPCRs) that generally mediate inhibitory effects by inhibiting adenylyl cyclase.[15] They are crucial in mood and anxiety regulation.

-

5-HT2 Receptors (A, B, C): These GPCRs are typically excitatory, coupling to Gq/G11 to increase intracellular calcium.[15] They are involved in learning, mood, and perception and are targets for many antipsychotic and psychedelic drugs.[4][14]

-

5-HT3 Receptor: Unique among serotonin receptors, this is a ligand-gated ion channel that mediates rapid, excitatory neurotransmission. It is a key target for antiemetic drugs.[14][16][17]

-

5-HT4, 5-HT6, 5-HT7 Receptors: These GPCRs are linked to stimulatory G-proteins and are involved in processes like cognition, learning, and memory.[16]

The therapeutic effects of 5-HTP in various neurological disorders are directly linked to the enhanced activation of these specific receptor subtypes in relevant brain regions.

Molecular Targets in Specific Neurological Disorders

The therapeutic application of 5-HTP is based on modulating serotonergic neurotransmission in disorders where this system is implicated.

-